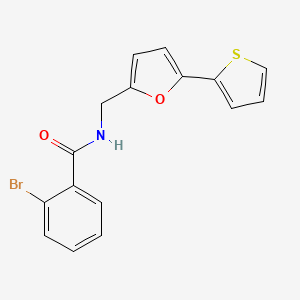

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Description

2-Bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a brominated aromatic core linked to a furan-thiophene hybrid moiety. The compound’s structure includes:

- Benzamide backbone: A 2-bromo-substituted benzoyl group.

- Furan-thiophene-methyl linker: A furan ring substituted at the 5-position with a thiophen-2-yl group, connected via a methylene bridge to the benzamide nitrogen.

Properties

IUPAC Name |

2-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2S/c17-13-5-2-1-4-12(13)16(19)18-10-11-7-8-14(20-11)15-6-3-9-21-15/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRVCVVSCRQDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the formation of the side chain, which can be synthesized through a series of reactions involving thiophene and furan derivatives. The final step is the coupling of the side chain with the brominated benzamide using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient bromination and coupling reactions, as well as the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene and furan rings can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can lead to modified thiophene or furan derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms of action.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heterocyclic Systems

The compound’s activity and physicochemical properties are influenced by its heterocyclic components and substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

Thiadiazole (Ev14) and oxadiazole (Ev4) analogs introduce additional hydrogen-bond acceptors, which may improve target binding but reduce solubility . Imidazo-thiazole derivatives (Ev16) exhibit rigid heterocyclic frameworks, possibly increasing metabolic stability .

Substituent Effects :

- Bromine at position 2 (common in all compounds) contributes to electron-withdrawing effects and halogen bonding .

- Methoxy groups (CAS 2380062-23-5) enhance hydrophilicity and electron-donating capacity, altering pharmacokinetics compared to bromine .

- Sulfamoyl (LMM11) and phenyl (SBI-3570) groups introduce steric bulk, impacting steric complementarity with target enzymes .

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

Metabolic Stability :

- Thiophene rings are susceptible to cytochrome P450 oxidation, whereas oxadiazoles (LMM11) and thiadiazoles (Ev14) exhibit higher metabolic resistance .

Biological Activity

The compound 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic molecule that combines various functional groups, including bromine, thiophene, and furan moieties. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and heteroaromatic rings enhances its electronic properties, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the thiophene-furan framework : This may include reactions such as cyclization or coupling reactions.

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.

- Amidation : The final step often involves the formation of the amide bond with benzamide derivatives.

This multi-step synthesis allows for modifications that can lead to derivatives with enhanced biological properties.

Anticancer Properties

Compounds related to benzamide structures have been shown to exhibit significant anticancer activity. For example:

- Histone Deacetylase Inhibition : Derivatives of benzamide have been identified as inhibitors of histone deacetylases (HDACs), which are critical targets in cancer therapy. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

Molecular docking studies suggest that this compound could interact with cyclooxygenase enzymes, indicating potential anti-inflammatory properties. The binding affinities revealed through these studies suggest it may act similarly to known anti-inflammatory agents.

Antimicrobial Activity

The presence of thiophene and furan rings in the compound is often associated with antimicrobial properties. Preliminary investigations into similar compounds have indicated effectiveness against various bacterial strains, although specific data on this compound remains limited.

Case Studies and Experimental Findings

| Study | Findings |

|---|---|

| Study on HDAC Inhibition | Related benzamide derivatives showed significant inhibition of HDACs, leading to apoptosis in cancer cell lines (e.g., MCF-7, U-937). |

| Molecular Docking Studies | Indicated strong binding affinities with cyclooxygenase enzymes, suggesting potential as an anti-inflammatory agent. |

| Antimicrobial Activity | Similar compounds exhibited effectiveness against Gram-positive and Gram-negative bacteria; however, specific data for this compound is still needed. |

Q & A

What synthetic strategies are employed for constructing the benzamide core in 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide?

Basic Research Focus

The benzamide core is typically synthesized via amide coupling reactions between a brominated benzoic acid derivative and a substituted amine. For example, thiophene-furan hybrid amines (e.g., (5-(thiophen-2-yl)furan-2-yl)methylamine) can be reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine or pyridine in anhydrous solvents (e.g., dichloromethane or THF). The reaction is monitored by TLC, and purification involves column chromatography or recrystallization .

How can researchers resolve discrepancies between theoretical and observed spectroscopic data during structural elucidation?

Advanced Research Focus

Discrepancies in NMR or MS data often arise from unexpected tautomerism, impurities, or solvent effects. For instance, if the NMR of the furan-thiophene moiety shows unexpected splitting, computational tools (e.g., DFT calculations) can predict chemical shifts and verify resonance assignments. Cross-validation with -NMR, 2D-COSY, and HSQC spectra is critical. In cases of ambiguous mass spectra (e.g., isotopic patterns for bromine), high-resolution MS (HRMS) or tandem MS/MS can clarify fragmentation pathways .

What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Basic Research Focus

Key techniques include:

- and -NMR : To confirm the integration and connectivity of the benzamide, thiophene, and furan moieties.

- IR spectroscopy : To validate the presence of amide C=O stretching (~1650–1680 cm) and aromatic C-Br bonds (~550–650 cm).

- Mass spectrometry (ESI-MS or HRMS) : To confirm molecular weight and isotopic patterns (e.g., bromine’s doublet) .

How is X-ray crystallography applied to confirm the molecular structure of such compounds?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a solvent (e.g., ethyl acetate/hexane). Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL or WinGX software resolve bond lengths, angles, and torsion angles. For example, the dihedral angle between the thiophene and benzamide planes can reveal steric or electronic effects influencing molecular packing .

What strategies optimize the regioselectivity in the bromination of the benzamide moiety?

Advanced Research Focus

Bromination at the ortho position of the benzamide requires careful control of reaction conditions. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C minimizes polybromination. Alternatively, directing groups (e.g., methyl or methoxy substituents) can enhance regioselectivity. Reaction progress is tracked by NMR to detect the disappearance of the proton adjacent to the bromination site .

How do modifications in the thiophene or furan substituents affect biological activity, based on SAR studies?

Advanced Research Focus

Structure-activity relationship (SAR) studies indicate that electron-rich thiophene rings enhance interactions with biological targets (e.g., enzymes or receptors). For example, replacing thiophene with furan in analogous compounds reduced anticancer activity by 40%, likely due to decreased lipophilicity. Introducing electron-withdrawing groups (e.g., nitro or cyano) on the thiophene ring can modulate binding affinity, as shown in cytotoxicity assays against HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.